molecular formula C24H21BrNP B12920042 1-Bromo-N,1,1,1-tetraphenylphosphoranamine CAS No. 17490-46-9

1-Bromo-N,1,1,1-tetraphenylphosphoranamine

Cat. No.: B12920042
CAS No.: 17490-46-9
M. Wt: 434.3 g/mol
InChI Key: AUHNMRCNHUDXSK-UHFFFAOYSA-N
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Description

1-Bromo-N,1,1,1-tetraphenylphosphoranamine is an organophosphorus compound with the molecular formula C24H21BrNP. It is known for its unique structure, which includes a bromine atom bonded to a nitrogen atom, which is further bonded to a phosphorus atom surrounded by four phenyl groups. This compound is primarily used in research settings and has various applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-N,1,1,1-tetraphenylphosphoranamine can be synthesized through several methods. One common approach involves the reaction of tetraphenylphosphonium bromide with an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

The synthesis is often carried out in specialized laboratories equipped with the necessary safety and handling protocols for organophosphorus compounds .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-N,1,1,1-tetraphenylphosphoranamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted phosphoranamines.

    Oxidation Reactions: The major products are phosphine oxides.

    Reduction Reactions: The major products are phosphines.

Scientific Research Applications

1-Bromo-N,1,1,1-tetraphenylphosphoranamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-N,1,1,1-tetraphenylphosphoranamine involves its ability to form stable complexes with various nucleophiles. The bromine atom acts as a leaving group, allowing the nitrogen and phosphorus atoms to interact with other molecules. This interaction can lead to the formation of new bonds and the stabilization of reactive intermediates, making the compound valuable in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-N,1,1,1-tetraphenylphosphoranamine is unique due to its combination of a bromine atom, a nitrogen atom, and a phosphorus atom surrounded by four phenyl groups. This structure provides the compound with distinct reactivity and stability, making it valuable in various research applications .

Properties

CAS No.

17490-46-9

Molecular Formula

C24H21BrNP

Molecular Weight

434.3 g/mol

IUPAC Name

N-[bromo(triphenyl)-λ5-phosphanyl]aniline

InChI

InChI=1S/C24H21BrNP/c25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-21-13-5-1-6-14-21/h1-20,26H

InChI Key

AUHNMRCNHUDXSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br

Origin of Product

United States

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